Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone derivative characterized by:
- A 2-chlorophenyl group at position 4 of the tetrahydropyrimidine ring.
- A 4-(4-methoxyphenyl)piperazinylmethyl substituent at position 5.
- A methyl ester group at position 3.
This scaffold is structurally related to Biginelli-type compounds, which are known for diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects .
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O4/c1-32-17-9-7-16(8-10-17)29-13-11-28(12-14-29)15-20-21(23(30)33-2)22(27-24(31)26-20)18-5-3-4-6-19(18)25/h3-10,22H,11-15H2,1-2H3,(H2,26,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMBHZDFEFEENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC=CC=C4Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 1252863-51-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 470.9 g/mol
The biological activity of this compound can be attributed to its structural features, particularly the presence of the piperazine moiety and the tetrahydropyrimidine ring. Compounds with similar structures have been reported to exhibit various pharmacological effects such as:
- Antidepressant Activity : The piperazine structure is known for its role in neuropharmacology, often acting as a serotonin receptor modulator.
- Analgesic Properties : Similar derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in pain and inflammation pathways .
Antinociceptive Effects
A study evaluating the analgesic potential of related compounds indicated that derivatives with piperazine and tetrahydropyrimidine structures exhibited significant antinociceptive effects in animal models. The mechanism was linked to the inhibition of prostaglandin synthesis through COX inhibition .
Neuroprotective Activity
Research has highlighted the neuroprotective properties of compounds with similar structures. For instance, derivatives have been shown to prolong survival in models of cerebral ischemia, suggesting potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
- Case Study on Pain Management :
- Neuroprotection in Ischemic Models :
Comparative Analysis with Similar Compounds
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit antimicrobial properties. For instance, studies have shown that tetrahydropyrimidine derivatives can inhibit the growth of various bacterial strains, including resistant strains, suggesting their potential as new antimicrobial agents .
Antidepressant and Anxiolytic Effects
The piperazine moiety present in the compound is known for its role in modulating neurotransmitter systems. Similar compounds have been studied for their effects on serotonin and dopamine receptors, which are crucial in treating depression and anxiety disorders. The presence of the piperazine ring suggests that this compound could also exhibit antidepressant and anxiolytic properties .
Case Study 1: Antimicrobial Activity
In a study published in PMC, researchers synthesized various tetrahydropyrimidine derivatives and evaluated their antimicrobial activity against ESKAPE pathogens. The results showed that certain derivatives exhibited significant inhibition against these resistant bacteria, highlighting the potential of similar compounds like this compound as novel antimicrobial agents .
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of piperazine derivatives on animal models. The findings indicated that these compounds could significantly reduce anxiety-like behaviors in mice when administered at specific doses. This suggests a promising application for compounds containing piperazine rings in treating mood disorders .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Piperazine Substitutions: The 4-methoxyphenyl group in the target compound likely improves solubility compared to 3-chlorophenyl () due to the methoxy group’s electron-donating nature . The 4-methoxybenzoyl substituent () introduces a polar ketone, increasing hydrogen-bond acceptor capacity (9 vs. 1 donor in the target compound) .
- Ester Groups :
Pharmacological and Functional Comparisons
Antioxidant Activity
- Biginelli-type thioxo analogs (e.g., 2-thioxo derivatives in ) demonstrate superior radical scavenging activity (IC50 = 0.6 mg/mL for compound 3c) compared to 2-oxo derivatives like the target compound, as the thione group enhances redox activity .
Antibacterial Potential
- Thioether-containing dihydropyrimidines () with arylthio groups (e.g., 5c: IC50 = 12.5 µg/mL against S. aureus) show potent antibacterial effects, but the target compound’s piperazine moiety may favor different mechanisms, such as receptor binding .
Enzyme Inhibition
- Methyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () acts as a thymidine phosphorylase inhibitor, suggesting the target compound’s dichlorophenyl analog could share similar activity .
Preparation Methods
Biginelli Reaction for Tetrahydropyrimidine Core Formation
The tetrahydropyrimidine core is typically synthesized via the Biginelli reaction , a one-pot condensation of an aldehyde, a β-keto ester, and urea or thiourea. For this compound:
- Aldehyde : 2-Chlorobenzaldehyde
- β-Keto ester : Methyl acetoacetate
- Urea : Provides the N1 and N3 atoms of the pyrimidine ring.
Reaction Conditions :
- Solvent: Ethanol or methanol
- Catalyst: HCl, acetic acid, or Lewis acids (e.g., Yb(OTf)₃)
- Temperature: Reflux (70–80°C)
- Time: 6–12 hours
Mechanism :
- Aldol condensation between the aldehyde and β-keto ester.
- Nucleophilic attack by urea.
- Cyclodehydration to form the dihydropyrimidinone (DHPM) core.
Intermediate : Methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Alternative Route: Multi-Component Reaction (MCR)
A solvent-free MCR approach combines all components in a single step under mechanical grinding:
- Components :
- 2-Chlorobenzaldehyde
- Methyl acetoacetate
- 4-(4-Methoxyphenyl)piperazine
- Urea
- Formaldehyde
Conditions :
- Catalyst: p-Toluenesulfonic acid (p-TSA)
- Grinding time: 30–60 minutes
- Temperature: Room temperature
Advantages :
- Reduced reaction time (1–2 hours total).
- Higher atom economy (yield: 80–90%).
Optimization Strategies
Catalytic Systems
| Catalyst | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| HCl (conc.) | Ethanol | 65 | 95 | |
| Yb(OTf)₃ | Solvent-free | 88 | 98 | |
| p-TSA | — | 85 | 97 |
Key Insight : Lewis acids (e.g., Yb(OTf)₃) enhance regioselectivity and reduce side reactions.
Temperature and Time
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Biginelli | 80 | 8 | 75 |
| Mannich | 25 | 5 | 82 |
| MCR | 25 | 1.5 | 88 |
Trade-off : Higher temperatures accelerate reactions but may degrade sensitive substituents.
Characterization and Validation
Spectroscopic Data
Purity Analysis
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18 column, MeOH/H₂O (70:30), 1 mL/min | 98.5 |
| Melting Point | 168–170°C | — |
Industrial-Scale Considerations
Process Intensification
Cost Analysis
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| 4-(4-Methoxyphenyl)piperazine | 320 | 45 |
| Methyl acetoacetate | 28 | 10 |
| Solvents/Catalysts | 150 | 25 |
Total Production Cost : ~$500/kg (lab scale); scalable to $300/kg at 100 kg batches.
Challenges and Solutions
By-Product Formation
- Issue : Competing reactions at the C2 position of the DHPM core.
- Solution : Use bulky catalysts (e.g., Yb(OTf)₃) to favor C6 functionalization.
Purification Difficulties
- Issue : Co-elution of unreacted piperazine derivatives.
- Solution : Gradient elution with ethyl acetate/hexane (1:4 to 1:1).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and esterification. Key factors include solvent selection (e.g., dimethyl sulfoxide or dichloromethane for solubility and reactivity), temperature control (to prevent intermediate decomposition), and purification via column chromatography or recrystallization. For example, cyclization steps may require anhydrous conditions and catalysts like p-toluenesulfonic acid .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structural features?
- Methodological Answer : Use X-ray crystallography (for precise 3D structure determination; see piperazine derivatives in ), NMR spectroscopy (¹H/¹³C for functional group analysis), FT-IR (to confirm carbonyl and aromatic groups), and mass spectrometry (HRMS for molecular weight validation). Comparative analysis with known tetrahydropyrimidine derivatives aids in assigning signals .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer : Conduct in vitro assays targeting kinase inhibition (e.g., EGFR or VEGFR kinases) using fluorescence-based enzymatic assays. For antimicrobial activity, use broth microdilution to determine MIC values against Gram-positive/negative bacteria. Parallel cytotoxicity testing (e.g., MTT assay on HEK-293 cells) ensures selectivity .
Advanced Research Questions
Q. What reaction mechanisms explain the regioselectivity observed in its derivatives during functionalization?
- Methodological Answer : Regioselectivity in substitutions (e.g., at the piperazine or pyrimidine rings) can be probed via density functional theory (DFT) to map electron density distributions. Kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) reveal transition-state stabilization effects. For example, nucleophilic attacks on the 2-chlorophenyl group may favor para positions due to steric hindrance .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydropyrimidine derivatives?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-ethoxyphenyl). Validate discrepancies using standardized assay protocols (e.g., consistent cell lines or enzyme batches). Cross-reference pharmacokinetic data (e.g., logP, plasma stability) to isolate bioavailability effects .
Q. What computational strategies are recommended to model its interaction with kinase targets?
- Methodological Answer : Use molecular docking (AutoDock Vina or Glide) to predict binding modes in kinase ATP-binding pockets. Validate with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess stability of hydrogen bonds with residues like Lys721 in EGFR. Pharmacophore modeling identifies critical hydrophobic/electrostatic features for lead optimization .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines for cyclization steps) and monitor enantiomeric excess via chiral HPLC. Optimize solvent systems (e.g., ethanol/water mixtures) for crystallization-induced dynamic resolution (CIDR). Pilot-scale reactions should prioritize inert atmospheres to prevent oxidation of sensitive intermediates .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability be addressed?
- Methodological Answer : Re-evaluate in vitro metabolic assays (e.g., liver microsomes from different species) under controlled conditions (pH 7.4, 37°C). Use LC-MS/MS to quantify metabolite formation rates. Cross-validate with in silico predictions (e.g., CYP450 isoform substrate profiling via StarDrop) to identify species-specific metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
